4'-Carboethoxy-3-morpholinomethyl benzophenone

Vue d'ensemble

Description

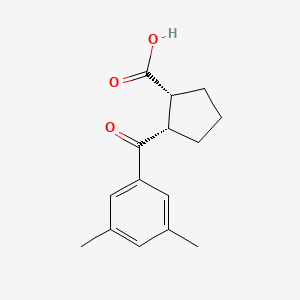

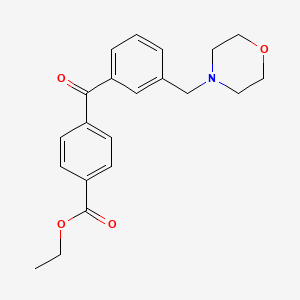

4’-Carboethoxy-3-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecule contains a total of 51 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 aliphatic ether .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 506.5±50.0 °C, and its predicted density is 1.180±0.06 g/cm3 . The pKa value, a measure of the acidity of the compound, is predicted to be 6.13±0.10 .Applications De Recherche Scientifique

Antineoplastic Development Applications

A series of novel morpholine conjugated benzophenone analogues demonstrated significant anti-proliferative activity against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. Compounds with specific substitutions showed extensive anti-mitogenic activity, indicating their potential as antineoplastic agents. The study highlighted the essential role of the methyl group on the B ring and specific substitutions on the A ring of benzophenone for antiproliferative activity. These compounds exhibited prolonged activity with cell cycle arrest and inhibited murine ascites lymphoma through caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).

Photochemical Applications

Benzophenone (BP) photophores have been widely applied in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. Upon n-π* excitation, a biradicaloid triplet state is formed, which can abstract a hydrogen atom from accessible C-H bonds. This process is exploited in various applications, including binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. BP photochemistry offers practical advantages like low reactivity toward water, stability in ambient light, and convenient excitation at 365 nm, making it an essential tool in research and industrial applications (Dormán et al., 2016).

Electrochemical Oxidation Studies

The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been studied, revealing insights into the electrochemically generated p-benzoquinonediimine's instability and its reaction behaviors in various pH environments. This research provides valuable data on the electrochemical properties and potential applications of morpholinoaniline derivatives in developing new electrochemical processes or materials (Beiginejad & Nematollahi, 2013).

Synthesis of Novel Derivatives

Research into novel benzophenone derivatives, including those with morpholino and thiomorpholino groups, has shown potent cytotoxic and antitumor activity against various cancer cell lines. This work underscores the potential of benzophenone derivatives in cancer treatment, providing a foundation for the development of new therapeutic agents (Kumazawa et al., 1997).

Propriétés

IUPAC Name |

ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPBUPFXDNVIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643077 | |

| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-26-9 | |

| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)